3,5-Difluoro-1H-pyrazole
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Overview
Description
3,5-Difluoro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and fluorine atoms at positions 3 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the use of difluoromethylated intermediates, which are then subjected to cyclization reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include substituted pyrazoles, oxidized derivatives, and reduced forms of the compound .
Scientific Research Applications
3,5-Difluoro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-1H-pyrazole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antifungal activity .
Comparison with Similar Compounds
3,5-Difluoropyridine: Another fluorinated heterocycle with similar structural features.
3,5-Difluoroaniline: A fluorinated aromatic compound with comparable reactivity.
3,5-Difluorobenzene: A simple fluorinated benzene derivative.
Uniqueness: 3,5-Difluoro-1H-pyrazole is unique due to its five-membered ring structure with two nitrogen atoms, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C3H2F2N2 |
---|---|
Molecular Weight |
104.06 g/mol |
IUPAC Name |
3,5-difluoro-1H-pyrazole |
InChI |
InChI=1S/C3H2F2N2/c4-2-1-3(5)7-6-2/h1H,(H,6,7) |
InChI Key |
CMYZHIHJNYIQLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1F)F |
Origin of Product |
United States |
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